Propan-2-yl 2-(3-hydroxyphenyl)quinoline-4-carboxylate
Overview
Description
Propan-2-yl 2-(3-hydroxyphenyl)quinoline-4-carboxylate is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-(3-hydroxyphenyl)quinoline-4-carboxylate typically involves the condensation of 3-hydroxybenzaldehyde with an appropriate quinoline derivative under acidic or basic conditions. The reaction is followed by esterification with isopropanol to yield the final product. Common reagents used in this synthesis include sulfuric acid, sodium hydroxide, and various organic solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, may be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-(3-hydroxyphenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various ester derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Its pharmacological activities, such as anti-inflammatory and antimicrobial properties, are being explored for therapeutic applications.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of Propan-2-yl 2-(3-hydroxyphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate their signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic nitrogen-containing heterocycle with various pharmacological activities.
Isoquinoline: An isomer of quinoline with similar biological properties.
Quinoxaline: Another nitrogen-containing heterocycle with diverse pharmacological activities.
Uniqueness
Propan-2-yl 2-(3-hydroxyphenyl)quinoline-4-carboxylate is unique due to its specific structural features, such as the presence of a hydroxyl group and an ester group, which contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
propan-2-yl 2-(3-hydroxyphenyl)quinoline-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-12(2)23-19(22)16-11-18(13-6-5-7-14(21)10-13)20-17-9-4-3-8-15(16)17/h3-12,21H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKIYSYMHYFPCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC(=CC=C3)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501201696 | |
Record name | 1-Methylethyl 2-(3-hydroxyphenyl)-4-quinolinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501201696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
590376-69-5 | |
Record name | 1-Methylethyl 2-(3-hydroxyphenyl)-4-quinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=590376-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methylethyl 2-(3-hydroxyphenyl)-4-quinolinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501201696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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